n,n'-Bis(4-aminophenyl)terephthalamide
Overview
Description
N,N’-Bis(4-aminophenyl)terephthalamide: is an organic compound with the molecular formula C20H18N4O2 . It is a derivative of terephthalic acid and is characterized by the presence of two 4-aminophenyl groups attached to the terephthalamide core. This compound is known for its applications in the synthesis of high-performance polymers and materials due to its robust chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Diphenyl Terephthalate:
Industrial Production Methods:
- The industrial production of N,N’-Bis(4-aminophenyl)terephthalamide generally follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(4-aminophenyl)terephthalamide can undergo oxidation reactions, typically involving the amino groups.
Reduction: The compound can be reduced under specific conditions, affecting the terephthalamide core.
Substitution: The aromatic rings in N,N’-Bis(4-aminophenyl)terephthalamide can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry:
- N,N’-Bis(4-aminophenyl)terephthalamide is used in the synthesis of poly(amide-imide) polymers, which are known for their thermal stability and mechanical strength .
Biology and Medicine:
- The compound’s derivatives are explored for potential applications in drug delivery systems and as building blocks for bio-compatible materials.
Industry:
- It is utilized in the production of high-performance materials, including fibers, films, and coatings, due to its excellent chemical and thermal properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-aminophenyl)terephthalamide primarily involves its ability to form strong hydrogen bonds and interact with other molecules through its amino and amide groups. These interactions are crucial in the formation of high-performance polymers and materials. The molecular targets and pathways involved include the formation of poly(amide-imide) chains, which contribute to the material’s robustness and stability.
Comparison with Similar Compounds
- N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide
- N,N’-Bis(4-amino-phenyl)-terephthalamide
- N1,N4-bis(4-aminophenyl)benzene-1,4-dicarboxamide
Comparison:
- N,N’-Bis(4-aminophenyl)terephthalamide stands out due to its specific structural configuration, which imparts unique properties such as higher thermal stability and mechanical strength compared to its analogs. The presence of the terephthalamide core and the positioning of the amino groups contribute to its superior performance in polymer applications .
Properties
IUPAC Name |
1-N,4-N-bis(4-aminophenyl)benzene-1,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHXHHHVSGUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288269 | |
Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34066-75-6 | |
Record name | MLS000737301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n'-bis(4-aminophenyl)terephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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